4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a dibenzofuran-2-ylsulfonyl group and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Dibenzofuran-2-ylsulfonyl Group: This can be achieved by sulfonylation of dibenzofuran using a sulfonyl chloride in the presence of a base.
Attachment to Morpholine: The sulfonylated dibenzofuran can then be reacted with morpholine under suitable conditions, often involving a coupling reagent.
Introduction of the Phenoxymethyl Group: The final step may involve the reaction of the intermediate with a phenoxymethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the morpholine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Use as a probe to study biological processes involving sulfonyl and morpholine groups.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Industry: Applications in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and morpholine groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(methyl)morpholine
- 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenyl)morpholine
Uniqueness
The presence of the phenoxymethyl group distinguishes 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine from similar compounds, potentially imparting unique chemical and biological properties. This could affect its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C23H21NO5S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-dibenzofuran-2-ylsulfonyl-2-(phenoxymethyl)morpholine |
InChI |
InChI=1S/C23H21NO5S/c25-30(26,19-10-11-23-21(14-19)20-8-4-5-9-22(20)29-23)24-12-13-27-18(15-24)16-28-17-6-2-1-3-7-17/h1-11,14,18H,12-13,15-16H2 |
InChI Key |
YPAKHOOSPZRLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.